

# An In-depth Technical Guide to Ferric HEDTA: Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: Ferric HEDTA

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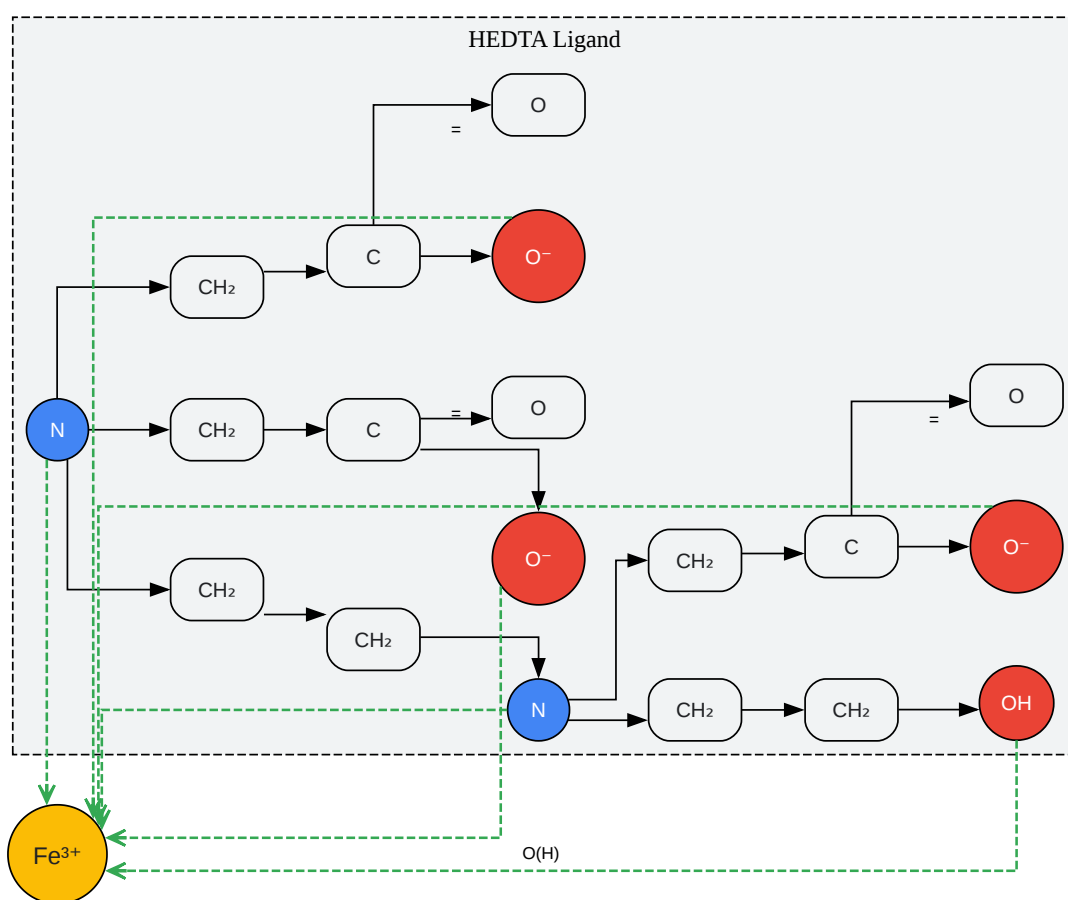
This document provides a comprehensive overview of Ferric N-(2-hydroxyethyl)ethylenediaminetriacetate (**Ferric HEDTA**), a significant iron chelate. It details its chemical structure, physicochemical properties, and common synthesis protocols, presenting quantitative data in a structured format for clarity and comparative analysis.

## Chemical Identity and Structure

**Ferric HEDTA** (CAS No: 17084-02-5) is a coordination complex consisting of a central ferric iron ion ( $\text{Fe}^{3+}$ ) chelated by the ligand N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA). [1] HEDTA is an aminopolycarboxylic acid, structurally similar to EDTA, but with one of the acetate groups replaced by a hydroxyethyl group. [2] This structural modification influences its coordination behavior and the properties of the resulting metal complex. [2]

In the **Ferric HEDTA** complex, the HEDTA molecule acts as a hexadentate ligand, meaning it binds to the central  $\text{Fe}^{3+}$  ion through six donor atoms: two nitrogen atoms and four oxygen atoms (three from the carboxylate groups and one from the hydroxyethyl group). [1] This multidentate binding creates a stable, ring-like structure, a phenomenon known as the chelate effect, which effectively sequesters the ferric ion. [2] This sequestration prevents the precipitation of insoluble iron hydroxides across a wide pH range, maintaining the iron's solubility and bioavailability. [1][2] The IUPAC name for this complex is 2-[2-bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(3+). [3]

The coordination of the HEDTA ligand to the central ferric ion is depicted in the following diagram.



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Caption: 2D representation of the **Ferric HEDTA** coordination complex.

## Physicochemical Properties and Quantitative Data

**Ferric HEDTA** is typically encountered as a deep red, odorless liquid or reddish-brown solid that is miscible with water.[1][4] Its key identifiers and properties are summarized below.

Property	Value	Reference
CAS Number	17084-02-5	[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> FeN <sub>2</sub> O <sub>7</sub>	[2][3]
Molecular Weight	334.1 g/mol	[1][2]
IUPAC Name	2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(3+)	[2][3]
SMILES	C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Fe+3]	[1][3]
Appearance	Deep red liquid / Reddish-brown solid	[1][4]
Solubility	Miscible in water	[1]

The stability of the **Ferric HEDTA** complex is a critical parameter for its applications. The stability constant (log K) quantifies the affinity of the HEDTA ligand for the Fe<sup>3+</sup> ion. While it forms a highly stable complex, its stability is slightly lower than that of ferric complexes with EDTA or DTPA, though this is often compensated by enhanced solubility, particularly in acidic conditions.[2]

Chelate	Stability Constant (log K) for Fe <sup>3+</sup>	Reference
Fe(III)-HEDTA	~19.8	[5]
Fe(III)-EDTA	~25.1	[6]
Fe(III)-DTPA	~28.6	[2]

Note: The exact values of stability constants can vary depending on experimental conditions such as temperature, pH, and ionic strength.[2] The general order of stability for these common ferric chelates is DTPA > EDTA > HEDTA.[2]

## Experimental Protocols: Synthesis of Ferric HEDTA

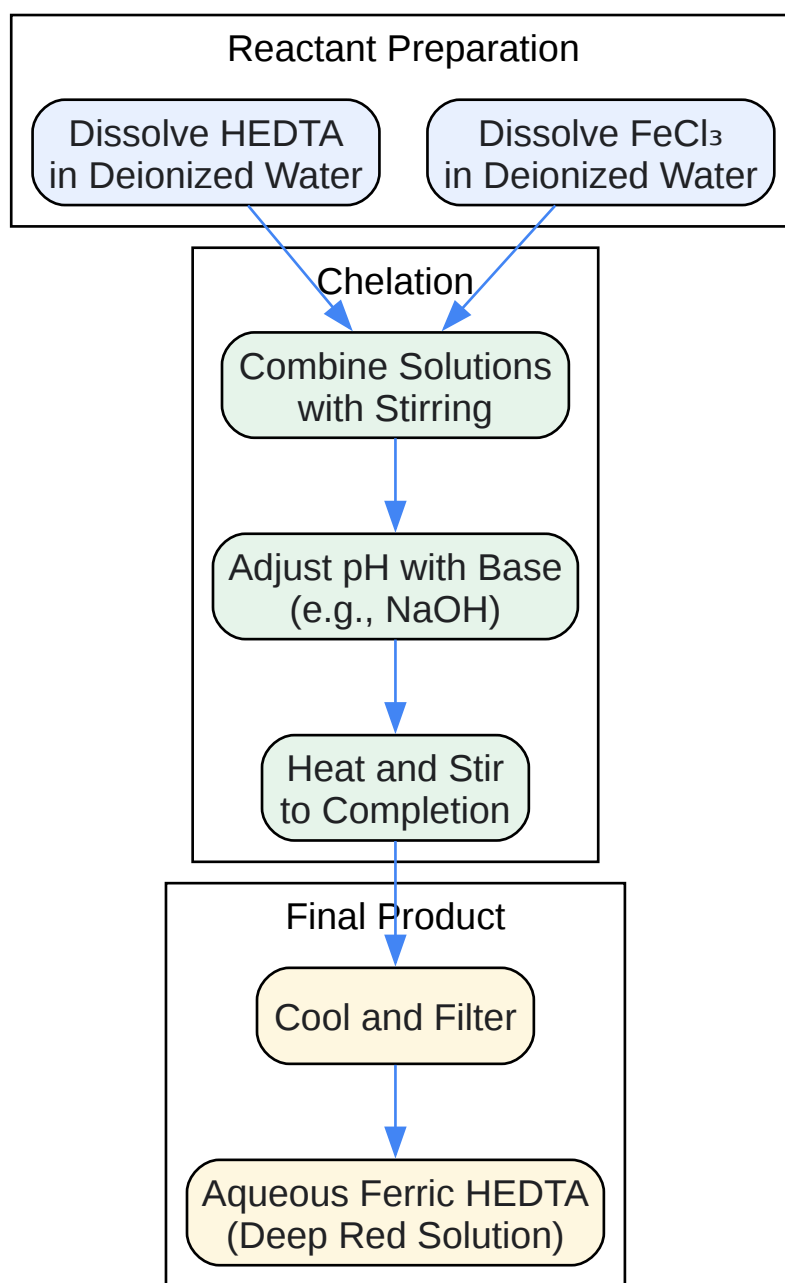
**Ferric HEDTA** can be synthesized through several laboratory and industrial methods. A common laboratory-scale approach involves the direct reaction of a ferric salt with HEDTA in an aqueous solution.

To synthesize **Ferric HEDTA** from ferric chloride and N-(2-hydroxyethyl)ethylenediaminetriacetic acid.

- N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA, C<sub>10</sub>H<sub>18</sub>N<sub>2</sub>O<sub>7</sub>)
- Ferric chloride hexahydrate (FeCl<sub>3</sub>·6H<sub>2</sub>O)
- Sodium hydroxide (NaOH) or Ammonium hydroxide (NH<sub>4</sub>OH) for pH adjustment
- Deionized water
- pH meter
- Magnetic stirrer and stir bar
- Heating mantle
- Standard laboratory glassware (beakers, flasks)

- **Dissolution of HEDTA:** In a beaker, dissolve a calculated molar equivalent of HEDTA in deionized water with stirring. The dissolution can be facilitated by gentle heating and the gradual addition of a base (e.g., NaOH solution) to deprotonate the carboxylic acid groups, increasing solubility.
- **Preparation of Ferric Solution:** In a separate beaker, dissolve one molar equivalent of ferric chloride hexahydrate in deionized water.
- **Chelation Reaction:** Slowly add the ferric chloride solution to the HEDTA solution under constant, vigorous stirring. The general reaction is:  $\text{FeCl}_3 + \text{HEDTA} \rightarrow \text{Fe}(\text{HEDTA}) + 3\text{HCl}$ <sup>[1]</sup>
- **pH Adjustment:** The reaction mixture will become acidic. Carefully monitor the pH and adjust it to a desired range (typically near-neutral) by slowly adding a base like sodium hydroxide or ammonium hydroxide.<sup>[1]</sup> The formation of the deep red **Ferric HEDTA** complex will be observed as the pH is adjusted.
- **Reaction Completion:** Continue stirring the mixture, possibly with gentle heating, for a period (e.g., 1-2 hours) to ensure the chelation reaction goes to completion.
- **Filtration and Storage:** After cooling to room temperature, filter the resulting solution to remove any insoluble impurities. The final deep red solution is the aqueous **Ferric HEDTA** complex.

An alternative method involves reacting HEDTA with freshly precipitated ferric hydroxide.<sup>[1]</sup> This approach avoids the introduction of chloride ions into the final product.



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Caption: Workflow for the laboratory synthesis of **Ferric HEDTA**.

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